6-Iodochroman
Overview
Description
6-Iodochroman is an organic compound belonging to the class of chromans. It is a halogenated derivative of chroman, characterized by the presence of an iodine atom at the 6th position of the chroman ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodochroman typically involves the iodination of chroman derivatives. One common method includes the reaction of chroman with iodine in the presence of an oxidizing agent. For instance, a solution of chroman can be treated with iodine and potassium iodide in an acidic medium to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar iodination reactions but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 6-Iodochroman undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form chroman-4-one derivatives.
Reduction: The iodine atom can be reduced to form deiodinated chroman.
Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Tert-butyl hydroperoxide (TBHP) and tetrabutylammonium iodide (TBAI) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) is often used for reduction reactions.
Substitution: Nucleophilic reagents such as sodium azide (NaN3) or potassium hydroxide (KOH) can be used for substitution reactions.
Major Products Formed:
Oxidation: Chroman-4-one derivatives.
Reduction: Deiodinated chroman.
Substitution: Various substituted chroman derivatives depending on the nucleophile used.
Scientific Research Applications
6-Iodochroman has a wide range of applications in scientific research:
Chemistry: It serves as an important intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of biological pathways and enzyme interactions.
Industry: It is utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Iodochroman involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The iodine atom plays a crucial role in these interactions, often enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
6-Bromochroman: Similar structure but with a bromine atom instead of iodine.
6-Chlorochroman: Contains a chlorine atom at the 6th position.
6-Fluorochroman: Features a fluorine atom at the 6th position.
Uniqueness: 6-Iodochroman is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties. The larger atomic radius and higher polarizability of iodine compared to other halogens often result in different reactivity and interaction profiles, making this compound particularly valuable in specific applications .
Properties
IUPAC Name |
6-iodo-3,4-dihydro-2H-chromene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO/c10-8-3-4-9-7(6-8)2-1-5-11-9/h3-4,6H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOHYOLMVKQWFIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)I)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80449337 | |
Record name | 6-iodochroman | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80449337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67856-45-5 | |
Record name | 6-iodochroman | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80449337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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